molecular formula C22H20N4O2S B12133627 N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12133627
M. Wt: 404.5 g/mol
InChI Key: YUOQKKYADLXGHH-UHFFFAOYSA-N
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Description

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methylphenyl isocyanate with a benzodiazole derivative, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzodiazole and thiophene rings in this compound provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[[1-[2-(4-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N4O2S/c1-15-8-10-16(11-9-15)24-21(27)14-26-18-6-3-2-5-17(18)25-20(26)13-23-22(28)19-7-4-12-29-19/h2-12H,13-14H2,1H3,(H,23,28)(H,24,27)

InChI Key

YUOQKKYADLXGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4

Origin of Product

United States

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